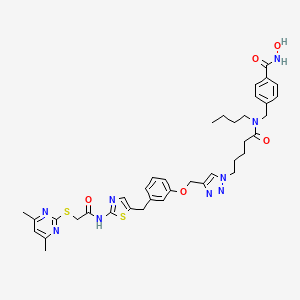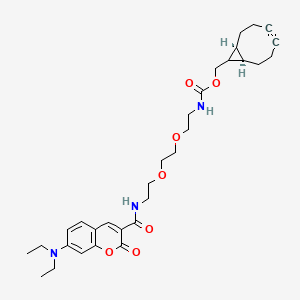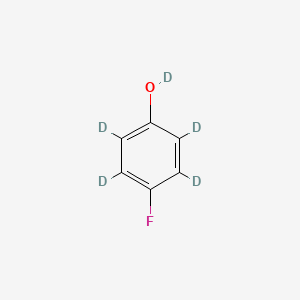
4-Fluorophenol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO. It is commonly used as a stable isotope-labeled internal standard in analytical chemistry and biochemistry applications. The compound is a colorless to light yellow liquid with a melting point of -25 °C and a boiling point of 166-168 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol-d5 can be synthesized through various methods, including the deuteration of 4-fluorophenol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The process typically requires a catalyst and controlled temperature and pressure to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are employed under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Fluorophenol-d5 is widely used in scientific research, including:
Chemistry: As an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for accurate quantification and analysis of compounds.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a tracer in positron emission tomography (PET) imaging for studying biological processes and disease mechanisms.
Industry: In the development of pharmaceuticals and agrochemicals, as well as in environmental monitoring to detect contaminants
Mechanism of Action
The mechanism of action of 4-Fluorophenol-d5 involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can undergo defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinone and other metabolites. The process involves the insertion of oxygen into the C-F bond, followed by reduction to form the final products .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: The non-deuterated analog of 4-Fluorophenol-d5.
2-Fluorophenol: A positional isomer with the fluorine atom at the ortho position.
3-Fluorophenol: A positional isomer with the fluorine atom at the meta position
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms provides distinct spectral properties that facilitate accurate quantification and analysis in various research fields .
Properties
Molecular Formula |
C6H5FO |
|---|---|
Molecular Weight |
117.13 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
InChI Key |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


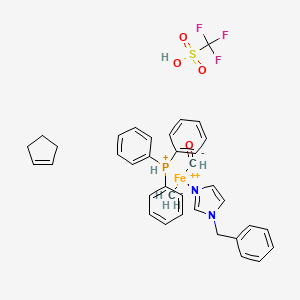
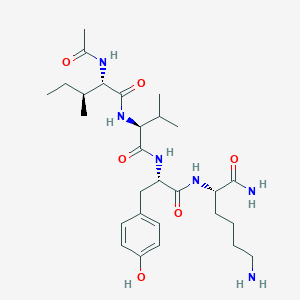
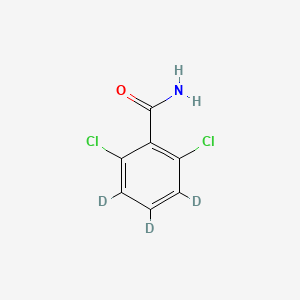
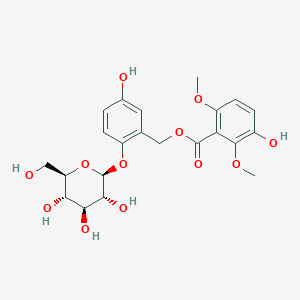
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)

![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
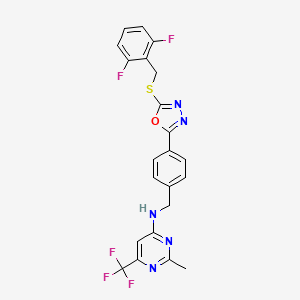
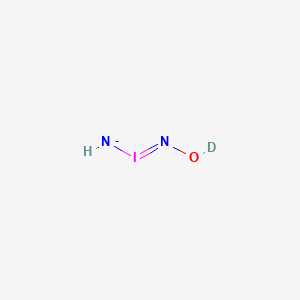

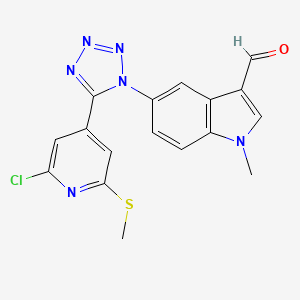
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
